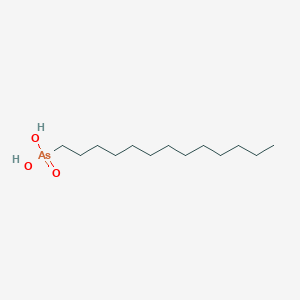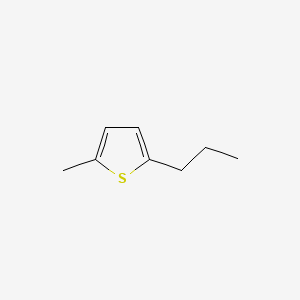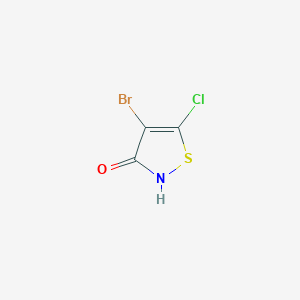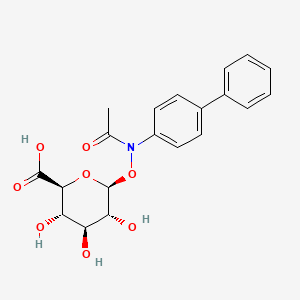
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylthiophenol in the presence of an appropriate esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thioester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted thioesters or amines.
科学研究应用
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in copolymer production.
2-((Dimethylamino)methyl)-4-methoxyphenol hydrochloride:
Uniqueness
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thioester linkage and dimethylamino group make it versatile for various chemical transformations and interactions, setting it apart from other similar compounds.
属性
CAS 编号 |
35859-32-6 |
|---|---|
分子式 |
C13H20ClNO2S |
分子量 |
289.82 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-(4-methylphenyl)sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-4-6-12(7-5-11)17-10-13(15)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
InChI 键 |
VANIMGFVUOSRSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC(=O)OCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


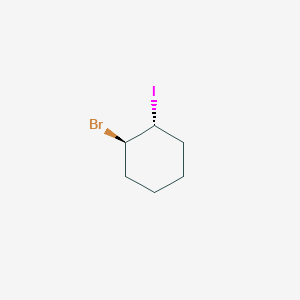
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)

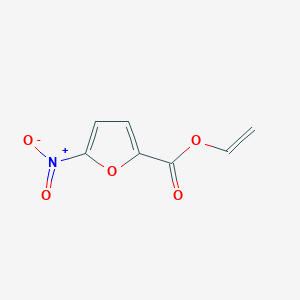
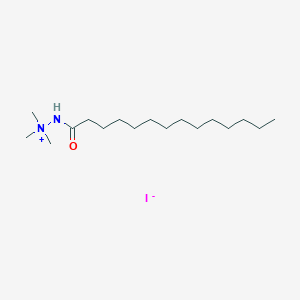
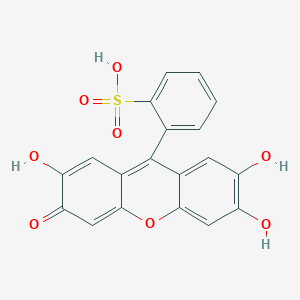
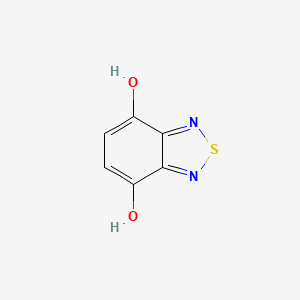
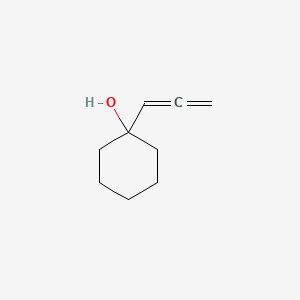
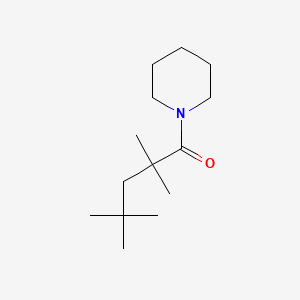
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
